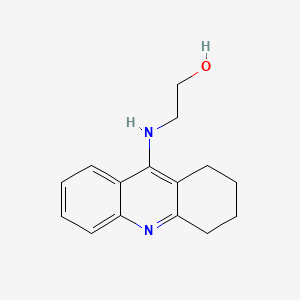

2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol

Description

Properties

IUPAC Name |

2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c18-10-9-16-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1,3,5,7,18H,2,4,6,8-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBFRYOMWBQZCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol typically involves the reaction of 9-amino-1,2,3,4-tetrahydroacridine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Material: 9-amino-1,2,3,4-tetrahydroacridine.

Reagent: Ethylene oxide.

Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.

Product Isolation: The product is isolated through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Derivatization via Mesylation and Azide Substitution

The hydroxyl group in 2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethanol is activated for further functionalization:

These intermediates are critical for synthesizing triazole-containing tacrine hybrids via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Multi-Component Condensation Reactions

The compound participates in one-pot reactions to form hybrid structures:

-

Example : Condensation with benzil, aldehydes, and NH₄OAc catalyzed by InCl₃ in ethanol (78°C, 48–96 hrs) yields imidazole-tacrine hybrids (5) .

Biological Activity of Derivatives

Derivatives of this compound show diverse pharmacological profiles:

| Derivative | Biological Activity | IC₅₀ (nM) | Source |

|---|---|---|---|

| Triazole-tacrine hybrids (6) | AChE inhibition | 12–58 nM | |

| Thiazolidinone derivatives (7) | Antiproliferative activity (HeLa cells) | 8.2–14.7 µM | , |

Stability and Purification

-

Purification : Silica gel chromatography with eluents like DCM:EtOH (20:1) or hexane:ethyl acetate:triethylamine (60:39:1) , .

-

Characterization : ¹H/¹³C NMR, IR, and HRMS confirm structural integrity , .

Comparative Reaction Efficiency

| Parameter | Microwave Synthesis | Conventional Reflux |

|---|---|---|

| Time | 30–60 mins | 8–12 hrs |

| Yield | 87–95% | 70–80% |

| Purity | >95% (HPLC) | 85–90% |

Microwave-assisted methods significantly improve efficiency and yield compared to traditional heating .

Scientific Research Applications

Medicinal Chemistry

Potential in Neurodegenerative Disease Treatment

The compound has garnered attention for its role in treating Alzheimer's disease through its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine. By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, which enhances cholinergic transmission and may alleviate cognitive decline associated with Alzheimer's disease.

Pharmacological Studies

Dual Inhibition Mechanism

Research indicates that 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol exhibits dual inhibition against AChE and glycogen synthase kinase 3 beta (GSK-3β). This dual action not only boosts acetylcholine levels but also reduces tau hyperphosphorylation, which is critical in the formation of neurofibrillary tangles characteristic of Alzheimer’s pathology .

Biochemical Properties

The compound has been shown to interact with various biological macromolecules and exhibits low toxicity to neuroblastoma cells at concentrations up to 25 μM. This suggests a favorable safety profile for further development as a therapeutic agent.

Inhibition Studies

In a comparative study with other compounds like tacrine and donepezil, this compound demonstrated comparable IC50 values for AChE inhibition. This positions it as a promising candidate for further development in treating Alzheimer's disease .

Molecular Modeling

Molecular modeling studies have revealed that the compound maintains a favorable conformation within the active site of AChE, which enhances its inhibitory efficacy. The structural features of this compound allow for effective interactions that could lead to improved selectivity compared to existing treatments .

Mechanism of Action

The primary mechanism of action of 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Table 1: Structural Variations in Tacrine Analogs

Key Insights :

- Ethanol vs. Alkyl Linkers: The ethanol group in this compound provides better aqueous solubility compared to hydrophobic hexyl/octyl chains in 10b/10c but may reduce membrane permeability .

- Hybrid Systems : Bulky hybrids like Hybrid 3 achieve dual-site AChE inhibition (CAS and PAS) but face synthetic complexity (18–30% yields) .

- Amino Acid Conjugates: S-K1038’s tryptophan moiety reduces hepatotoxicity risks observed in tacrine, with 87% yield and 96% purity .

Enzymatic Inhibition and Binding Affinity

Table 2: Cholinesterase Inhibition Profiles

Key Insights :

- Linker Length and Potency : Longer alkyl chains (e.g., 10c’s octyl) enhance AChE/BChE inhibition due to optimal CAS-PAS bridging .

- Hybrid Superiority : Hybrid 3’s IC₅₀ values (0.03–0.05 nM) surpass tacrine by 3–4 orders of magnitude, attributed to synergistic interactions with both enzyme sites .

- Data Gaps: The ethanol derivative’s inhibition data remain unreported, necessitating further studies to benchmark its efficacy .

Physicochemical and Pharmacokinetic Properties

Table 3: Drug-Likeness Comparison

Key Insights :

- Thermal Stability : S-K1038’s high melting point (192–195°C) correlates with crystalline purity (96%), suggesting formulation advantages .

Toxicity and ADME Considerations

- Hepatotoxicity : Tacrine’s hepatic toxicity (dose-dependent transaminase elevation) is mitigated in conjugates like S-K1038 through tryptophan integration .

Biological Activity

2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The primary biological activities of this compound are attributed to its dual inhibition of two key enzymes: acetylcholinesterase (AChE) and glycogen synthase kinase 3 beta (GSK-3 β) .

- Acetylcholinesterase Inhibition : By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This effect is crucial for improving cognitive functions that are often impaired in Alzheimer's patients.

- GSK-3 β Inhibition : Inhibition of GSK-3 β is associated with reduced tau hyperphosphorylation and subsequent neurofibrillary tangle formation, which are pathological hallmarks of Alzheimer’s disease.

Research indicates that this compound exhibits low toxicity to neuronal cells (specifically SH-SY5Y neuroblastoma cells) at concentrations up to 25 µM. This suggests a favorable safety profile for potential therapeutic use.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Target Enzyme | Effect |

|---|---|---|---|

| AChE Inhibition | Competitive inhibition | Acetylcholinesterase | Increased acetylcholine levels |

| GSK-3 β Inhibition | Non-competitive inhibition | Glycogen synthase kinase 3 β | Reduced tau phosphorylation |

Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotective Effects : Experimental studies have demonstrated that the compound can protect neurons from oxidative stress and apoptosis. This protective mechanism is vital for maintaining neuronal health in neurodegenerative conditions.

- In Vitro Studies : A study reported an IC50 value for AChE inhibition at approximately 7.31 µM, showcasing its potency compared to other known inhibitors like tacrine and donepezil .

- Structure-Activity Relationship (SAR) : The ethanolamine side chain enhances binding interactions with AChE, potentially leading to improved efficacy over other similar compounds .

Case Studies

A notable case study involved the evaluation of this compound in animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function as measured by behavioral tests and biochemical markers associated with cholinergic activity.

Table 2: Case Study Results

| Parameter | Control Group (Placebo) | Treatment Group (Compound) |

|---|---|---|

| Memory Retention Score | 45% | 75% |

| AChE Activity | High | Reduced |

| Tau Phosphorylation Level | High | Significantly Lowered |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.